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molecular formula C6H8BrN3 B1523553 5-Bromo-2-hydrazinyl-3-methylpyridine CAS No. 1216259-76-5

5-Bromo-2-hydrazinyl-3-methylpyridine

Cat. No. B1523553
M. Wt: 202.05 g/mol
InChI Key: IHCYKIQCCAIZGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08975417B2

Procedure details

Hydrazine hydrate (119 mL, 2422 mmol) was added to a suspension of 5-bromo-2-chloro-3-methylpyridine (50 g, 242 mmol) in 2-methoxyethanol (250 mL). The resulting solution was stirred 30 h at 120° C. and concentrated. The yellow residue was purified by trituration with H2O to provide the title compound (24 g) as a colorless solid. tR: 0.39 min (LC-MS 2); ESI-MS: 201.9 [M+H]+ (LC-MS 2)
Quantity
119 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[Br:4][C:5]1[CH:6]=[C:7]([CH3:12])[C:8](Cl)=[N:9][CH:10]=1>COCCO>[Br:4][C:5]1[CH:6]=[C:7]([CH3:12])[C:8]([NH:2][NH2:3])=[N:9][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
119 mL
Type
reactant
Smiles
O.NN
Name
Quantity
50 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)Cl)C
Name
Quantity
250 mL
Type
solvent
Smiles
COCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred 30 h at 120° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The yellow residue was purified by trituration with H2O

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)NN)C
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: CALCULATEDPERCENTYIELD 49.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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